Diethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate
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Overview
Description
Diethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate is a synthetic organic compound with the molecular formula C18H21F3N2O6 and a molecular weight of 418.36 g/mol . This compound is characterized by the presence of a trifluoroacetyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate typically involves the reaction of diethyl pentanedioate with 4-[(2,2,2-trifluoroacetyl)amino]benzoyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with the trifluoroacetyl group converted to a hydroxyl or amine group.
Substitution: Substituted derivatives with different functional groups replacing the trifluoroacetyl group.
Scientific Research Applications
Diethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate involves its interaction with specific molecular targets. The trifluoroacetyl group is known to form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound can also interact with cellular pathways, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]butanedioate
- Diethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]hexanedioate
Uniqueness
Diethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. The presence of the trifluoroacetyl group enhances its stability and interaction with biological targets, making it a valuable compound in various research fields .
Properties
CAS No. |
451-31-0 |
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Molecular Formula |
C18H21F3N2O6 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
diethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C18H21F3N2O6/c1-3-28-14(24)10-9-13(16(26)29-4-2)23-15(25)11-5-7-12(8-6-11)22-17(27)18(19,20)21/h5-8,13H,3-4,9-10H2,1-2H3,(H,22,27)(H,23,25) |
InChI Key |
FCEXQGADOPSXFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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